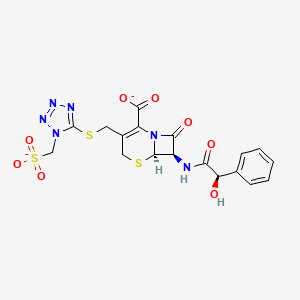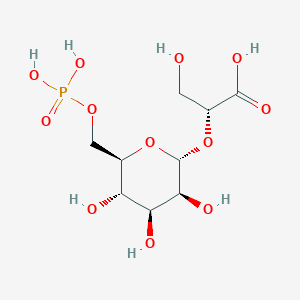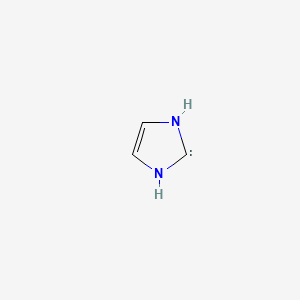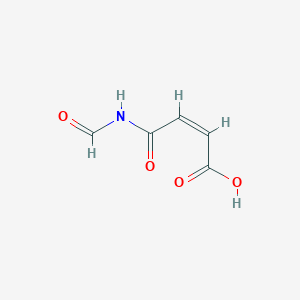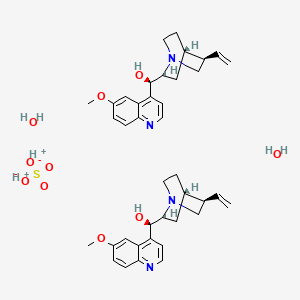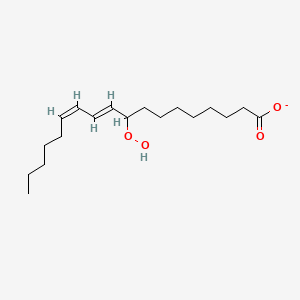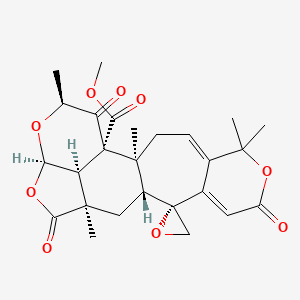
berkeleyacetal B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
berkeleyacetal B is a natural product found in Talaromyces ruber and Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Core Architecture
Berkeleyacetals, including berkeleyacetal B, exhibit potent anti-inflammatory activity. They are structurally complex and pose synthetic challenges due to their dense oxygen functionality and polycyclic ring system. Research has focused on developing efficient strategies for synthesizing the tetracyclic core system of berkeleyacetal, leveraging cycloadditions and Achmatowicz rearrangement techniques (Márquez-Cadena, Zhang, & Tong, 2021).
Anti-Inflammatory Effects
Berkeleyacetal B and its variants have demonstrated significant anti-inflammatory effects. They inhibit the production of nitrogen oxide in macrophages, suppress the expression and secretion of key pro-inflammatory factors, and effectively inhibit the activation of neutrophils and the production of reactive oxygen species. These properties are attributed to the selective suppression of phosphorylation in key signaling pathways like NF-κB, ERK1/2, and IRF3 (Li et al., 2017).
Role in Inhibiting Inflammatory Pathways
Specifically, berkeleyacetal C has been isolated from Penicillium sp. and shown to inhibit NO production and iNOS protein induction in stimulated cells. It impacts key signaling molecules in the MyD88-dependent pathway and inhibits IRAK-4 kinase activity, thereby reducing inflammatory responses (Etoh, Kim, Tanaka, & Hayashi, 2013).
Genome Mining and Bioactive Compounds
Exploration of fungal genomes has led to the discovery of berkeleyacetal-related compounds through genome mining techniques. This approach has been valuable in uncovering novel natural products and enhancing our understanding of biosynthetic pathways (Tao et al., 2018).
Potential in Treating Inflammatory Disorders
Due to their strong anti-inflammatory effects, berkeleyacetals, including berkeleyacetal B, have potential for development into therapeutic agents for various inflammatory disorders. The mechanism of action predominantly involves the inhibition of key inflammatory signaling pathways (Li et al., 2017).
Eigenschaften
Produktname |
berkeleyacetal B |
|---|---|
Molekularformel |
C26H30O9 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
methyl (1S,2S,11R,12R,14R,17R,19S,21R)-2,6,6,14,19-pentamethyl-8,15,20-trioxospiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-1-carboxylate |
InChI |
InChI=1S/C26H30O9/c1-12-18(28)26(21(30)31-6)17-19(33-12)34-20(29)23(17,4)10-15-24(26,5)8-7-13-14(25(15)11-32-25)9-16(27)35-22(13,2)3/h7,9,12,15,17,19H,8,10-11H2,1-6H3/t12-,15+,17+,19+,23+,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
XZKVBCSVEVIEBX-YJCISAIBSA-N |
Isomerische SMILES |
C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C)C(=O)OC |
SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |
Kanonische SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |
Synonyme |
berkeleyacetal B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



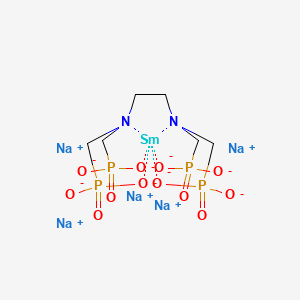
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
